molecular formula C23H25NO5 B12488883 9-(2,4-dimethoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

9-(2,4-dimethoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12488883
M. Wt: 395.4 g/mol
InChI Key: LYJOWSIVOYFYPC-UHFFFAOYSA-N
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Description

9-(2,4-dimethoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-dimethoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 3,4,9,10-tetrahydroacridin-1-one as the primary starting materials.

    Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 3,4,9,10-tetrahydroacridin-1-one in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired acridinone structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-dimethoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can convert the acridinone core to its corresponding dihydro or tetrahydro forms.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or halogenating agents like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the acridinone core.

Scientific Research Applications

9-(2,4-dimethoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Biological Research: It is used in studies related to enzyme inhibition and as a fluorescent probe for detecting biological molecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with other molecular targets, such as proteins and enzymes, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    9-phenylacridin-1-one: Similar structure but lacks the methoxy groups, resulting in different chemical properties and biological activities.

    6,8-dimethoxy-3,4-dihydroacridin-1-one:

    2,4-dimethoxyphenylacridine: Contains the same methoxyphenyl group but differs in the acridine core structure.

Uniqueness

The presence of multiple methoxy groups and the tetrahydroacridinone core make 9-(2,4-dimethoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one unique

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

9-(2,4-dimethoxyphenyl)-6,8-dimethoxy-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C23H25NO5/c1-26-13-8-9-15(19(11-13)28-3)21-22-16(6-5-7-18(22)25)24-17-10-14(27-2)12-20(29-4)23(17)21/h8-12,21,24H,5-7H2,1-4H3

InChI Key

LYJOWSIVOYFYPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=CC(=C4)OC)OC)OC

Origin of Product

United States

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